4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine
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Overview
Description
4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a member of the isothiazolo[5,4-D]pyrimidine family, characterized by a bicyclic structure that includes both nitrogen and sulfur atoms in its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylisothiazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted isothiazolo[5,4-D]pyrimidines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and alcohols.
Scientific Research Applications
4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Chloro-3,6-dimethylisoxazolo[5,4-D]pyrimidine
- Pyrazolo[3,4-D]pyrimidine derivatives
Uniqueness
4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its ring system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H4ClN3S |
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Molecular Weight |
185.64 g/mol |
IUPAC Name |
4-chloro-3-methyl-[1,2]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3 |
InChI Key |
FVENYOBIKXTLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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